Product packaging for Methyl 3-hydroxyadamantane-1-carboxylate(Cat. No.:CAS No. 68435-07-4)

Methyl 3-hydroxyadamantane-1-carboxylate

Cat. No.: B1345717
CAS No.: 68435-07-4
M. Wt: 210.27 g/mol
InChI Key: BEBYNYCNFDDIFE-UHFFFAOYSA-N
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Description

Methyl 3-hydroxyadamantane-1-carboxylate (CAS 68435-07-4) is a high-purity, solid adamantane derivative with the molecular formula C₁₂H₁₈O₃ and a molecular weight of 210.27 g/mol . This compound features a rigid adamantane skeleton substituted with both a methyl ester and a hydroxyl group, making it a versatile and valuable building block in organic synthesis and materials science . Its primary research value lies in its application as a key intermediate for the development of pharmaceuticals and agrochemicals . The distinct reactivity of the two functional groups allows for selective modification, enabling the synthesis of more complex molecules . Furthermore, this compound serves as a precursor for advanced optical materials , such as photoresists, optical fibers, and optical waveguides, leveraging the excellent thermal stability and optical properties inherent to the adamantane structure . It is also investigated as a starting material for synthesizing functional resins with enhanced heat resistance and surface hardness . Handling and Safety: This product is classified with a warning signal word. Hazard statements include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) . Researchers should consult the Safety Data Sheet (SDS) and adhere to all precautionary statements. This product is intended For Research and Further Manufacturing Use Only and is not for direct human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O3 B1345717 Methyl 3-hydroxyadamantane-1-carboxylate CAS No. 68435-07-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-hydroxyadamantane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H18O3/c1-15-10(13)11-3-8-2-9(4-11)6-12(14,5-8)7-11/h8-9,14H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBYNYCNFDDIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)CC(C3)(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60988052
Record name Methyl 3-hydroxyadamantane-1-carboxylate
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Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68435-07-4
Record name Tricyclo(3.3.1.13,7)decane-3-ol-1-carboxylic acid, methyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-hydroxyadamantane-1-carboxylate
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Record name 3-hydroxyadamantane-1-carboxylic acid, methyl ester
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Chemical Reactivity and Functional Group Transformations of Methyl 3 Hydroxyadamantane 1 Carboxylate

Reactions Involving the Methyl Ester Moiety

The methyl ester group in Methyl 3-hydroxyadamantane-1-carboxylate is susceptible to typical ester reactions, including hydrolysis and transesterification. However, the proximity of the bulky adamantane (B196018) cage can sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially affecting reaction rates compared to less hindered esters. chemrxiv.org

The hydrolysis of the methyl ester to its corresponding carboxylic acid, 3-Hydroxyadamantane-1-carboxylic acid, is a fundamental transformation. This reaction can be catalyzed by either acid or base, following well-established mechanisms for ester hydrolysis. viu.ca

Under basic conditions (saponification), the reaction proceeds via nucleophilic acyl substitution. A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the methoxide (B1231860) ion as the leaving group, yielding the carboxylate salt. Protonation in a final workup step gives the free carboxylic acid.

In an acidic medium, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol (B129727) is eliminated, and deprotonation of the resulting carbonyl yields the carboxylic acid. masterorganicchemistry.com

While specific kinetic data for the hydrolysis of this compound is not extensively documented, studies on related adamantyl esters provide insight. The kinetics of alkaline hydrolysis are typically second-order—first-order with respect to both the ester and the hydroxide ion. chemrxiv.org However, the rigid and bulky adamantyl group adjacent to the ester functionality can exert significant steric hindrance, which is expected to decrease the rate of hydrolysis compared to linear or less bulky analogs. chemrxiv.org Research on the enzymatic hydrolysis of adamantyl-containing esters has shown that the presence of the adamantyl radical can even prevent hydrolysis, highlighting the profound steric impact of the cage structure. nih.gov

Hydrolysis Condition Catalyst/Reagent Mechanism Intermediate Product
BasicNaOH or KOHNucleophilic Acyl SubstitutionTetrahedral Intermediate3-Hydroxyadamantane-1-carboxylate salt
AcidicH₂SO₄ or HClAcid-Catalyzed Nucleophilic Acyl SubstitutionProtonated Carbonyl, Tetrahedral Intermediate3-Hydroxyadamantane-1-carboxylic acid

This is an interactive data table. You can sort and filter the data as needed.

The methyl ester moiety can be converted to other esters through transesterification. This equilibrium-driven process, catalyzed by acid or base, involves exchanging the methoxy (B1213986) group with another alkoxy group. masterorganicchemistry.com To drive the reaction to completion, the alcohol reactant is typically used in large excess as the solvent. For instance, refluxing this compound in ethanol (B145695) with an acid catalyst will yield Ethyl 3-hydroxyadamantane-1-carboxylate.

The carbonyl group of the ester also serves as a site for derivatization through reactions with strong nucleophiles, such as Grignard reagents. For example, the reaction of methyl adamantane-1-carboxylate with methyl magnesium iodide leads to the formation of a tertiary alcohol, 2-(1-adamantyl)-propanol-2, after attacking the carbonyl carbon twice. dtic.mil This demonstrates that the carbonyl group, despite some steric hindrance, remains accessible to potent carbon-based nucleophiles.

Furthermore, condensation reactions can be employed for derivatization. Methyl adamantane-1-carboxylate has been shown to react with acetonitrile (B52724) in the presence of a strong base like sodium hydride to form 3-(1-adamantyl)-3-oxopropanenitrile. researchgate.net This reaction involves the formation of an enolate from acetonitrile, which then attacks the ester's carbonyl group, leading to a new carbon-carbon bond and the formation of a β-ketonitrile.

Transformations at the Bridgehead Hydroxyl Group

The tertiary hydroxyl group at the C-3 bridgehead position is a key site for functionalization. Its reactivity is dominated by the exceptional stability of the adamantyl carbocation that forms upon protonation and loss of water.

The conversion of the hydroxyl group to a fluorine atom is a transformation of significant interest in medicinal chemistry. However, the deoxyfluorination of tertiary alcohols can be challenging. nih.gov Reagents like diethylaminosulfur trifluoride (DAST) are often incompatible with various functional groups and can lead to side reactions. nih.gov More modern reagents like PhenoFluor™ are noted for their chemoselectivity but are often unreactive toward tertiary alcohols unless they are in an activated position (e.g., allylic). nih.gov

Despite these challenges, methods have been developed for the fluorination of the 3-hydroxy position in the adamantane core, primarily demonstrated on the corresponding carboxylic acid. A facile synthesis of 1-fluoro-3-(trifluoromethyl)adamantane (B6178219) has been developed based on the fluorination of 3-hydroxyadamantane-1-carboxylic acid. researchgate.net Another approach involves using Ishikawa's reagent, which has been successfully employed to convert 3-hydroxyadamantane-1-carboxylic acid into fluorinated derivatives. researchgate.net These examples strongly suggest that similar strategies could be applied to this compound to produce the corresponding methyl 3-fluoroadamantane-1-carboxylate, although the ester group would need to be stable under the reaction conditions.

Fluorinating Reagent Substrate Example Product Type Notes
Ishikawa's Reagent3-Hydroxyadamantane-1-carboxylic acid3-Fluoroadamantane derivativeDemonstrates feasibility of fluorinating the C3-OH group. researchgate.net
Sulfur TetrafluorideAdamantane carboxylic acidTrifluoromethyl adamantaneUsed for converting carboxylic acids, not hydroxyls. researchgate.net
PhenoFluor™Complex polyolsFluorinated derivativesGenerally unreactive with non-activated tertiary alcohols. nih.gov

This is an interactive data table. You can sort and filter the data as needed.

One of the most characteristic reactions involving the bridgehead hydroxyl group of adamantane is the Ritter reaction. wikipedia.orgorganic-chemistry.org In the presence of a strong acid (e.g., sulfuric acid) and a nitrile (e.g., acetonitrile), the hydroxyl group is protonated and eliminated as water, generating a highly stable tertiary carbocation at the C-3 position. This carbocation is then trapped by the nitrile, forming a nitrilium ion intermediate. Subsequent hydrolysis yields an N-substituted acetamide. wikipedia.org This reaction provides an efficient route to convert the 3-hydroxy group into a 3-acetamido group, as has been demonstrated in the synthesis of 3-amino-1-adamantanemethanol from adamantane carboxylic acid via a Ritter reaction intermediate. researchgate.net

Other standard alcohol derivatizations, such as etherification (e.g., Williamson ether synthesis after deprotonation of the alcohol) or esterification with acyl chlorides, are also plausible transformations, although they are less commonly cited for this specific substrate compared to the Ritter reaction, which capitalizes on the unique stability of the bridgehead carbocation. Oxidation of the tertiary hydroxyl group is generally not feasible without cleavage of the adamantane cage.

Influence of Adamantane Skeleton on Reaction Outcomes and Selectivity

The adamantane skeleton is the primary determinant of the reactivity and selectivity observed in this compound. Its influence can be categorized into distinct steric and electronic effects.

Steric Effects: The diamondoid lattice of adamantane creates a rigid, bulky, and sterically demanding environment. nih.gov This steric hindrance can shield the functional groups from attack by reagents, slowing down reaction rates, as is expected in the hydrolysis of the methyl ester. nih.gov Conversely, this same rigidity can be advantageous, preventing unwanted side reactions and providing a stable scaffold that can be functionalized without risk of rearrangement, a common issue with other carbocation-based chemistries.

Electronic Effects: The adamantane cage acts as an effective electron-donating group through C-C sigma bond delocalization (hyperconjugation). This property is crucial for stabilizing the positive charge of the tertiary carbocation formed at the bridgehead position upon loss of the hydroxyl group. mdpi.com The remarkable stability of this intermediate is the driving force behind the facility of the Ritter reaction and other SN1-type substitutions at this position. wikipedia.orgorganic-chemistry.org This electronic stabilization ensures that reactions proceed cleanly through a carbocationic intermediate without skeletal rearrangement.

The combination of these effects leads to high reaction selectivity. Electrophilic substitution reactions on the adamantane core overwhelmingly favor the tertiary bridgehead positions (C-1, C-3, C-5, C-7) because of the stability of the resulting carbocation intermediates. electronicsandbooks.com In this compound, the two functional groups are already at these favored positions, and their subsequent reactions are governed by the interplay between their intrinsic reactivity and the powerful steric and electronic influence of the cage to which they are attached.

Radical Functionalization Approaches to Adamantane C-H Bonds

The functionalization of carbon-hydrogen (C-H) bonds in adamantane derivatives represents a significant challenge in synthetic chemistry due to the high bond dissociation energies (BDEs) of these bonds. nih.gov The adamantane cage has two types of C-H bonds: tertiary (3°) at the four bridgehead positions and secondary (2°) at the six methylene (B1212753) bridges. The BDEs are approximately 99 kcal/mol for the 3° C-H bonds and 96 kcal/mol for the 2° C-H bonds. nih.gov Despite their strength, these bonds can be targeted using radical-based methods, which often show a preference for abstraction of the bridgehead hydrogen atom to form a more stable tertiary adamantyl radical. rsc.org

In the specific case of this compound, the bridgehead positions C1 and C3 are already functionalized. The remaining unsubstituted bridgehead positions, C5 and C7, are the primary targets for radical functionalization. The electron-withdrawing nature of the ester and hydroxyl groups can influence the reactivity of the adamantane cage, but direct functionalization of the unoccupied bridgehead C-H bonds remains a viable strategy.

Modern approaches, particularly those employing photoredox catalysis in combination with hydrogen atom transfer (HAT), have emerged as powerful tools for the selective functionalization of strong C-H bonds under mild conditions. acs.orgchemrxiv.orgamazonaws.com These methods allow for the generation of adamantyl radicals that can participate in a variety of bond-forming reactions, such as alkylation via Giese-type additions to electron-deficient alkenes. nih.gov

Photoredox and Hydrogen Atom Transfer (HAT) Catalysis

A prominent strategy for adamantane functionalization involves a dual catalytic system using a photocatalyst and a HAT co-catalyst. acs.orgacs.org This approach demonstrates excellent chemoselectivity for the strong 3° C–H bonds. chemrxiv.orgamazonaws.com

The general mechanism proceeds as follows:

The photocatalyst, upon irradiation with visible light, reaches an excited state.

The excited photocatalyst interacts with the HAT catalyst to generate a highly reactive radical species.

This radical selectively abstracts a hydrogen atom from a bridgehead position (e.g., C5 or C7) of the adamantane core to form a tertiary adamantyl radical.

The adamantyl radical then adds to an electron-deficient alkene, generating a new carbon-centered radical.

This new radical is subsequently reduced and protonated to yield the final alkylated product, regenerating the catalysts.

This method is noted for its high functional group tolerance, making it applicable to complex molecules like this compound. chemrxiv.org The reaction would be expected to yield a mixture of 5- and 7-alkylated products.

Table 1: Key Features of Photoredox/HAT Catalysis for Adamantane C-H Functionalization
FeatureDescriptionRelevance to this compound
SelectivityHighly selective for tertiary (bridgehead) C-H bonds over secondary C-H bonds (often >20:1). nih.govFunctionalization is expected to occur exclusively at the unsubstituted C5 and C7 bridgehead positions.
ConditionsTypically mild, using visible light at or near room temperature. nih.govThe ester and hydroxyl functional groups are stable under these conditions.
ScopeTolerates a wide range of functional groups and diverse alkene coupling partners. chemrxiv.orgamazonaws.comAllows for the introduction of various alkyl chains at the adamantane core.

Oxidative Functionalization via Radical Cations

Another established method involves the single-electron transfer (SET) oxidation of the adamantane core to form a radical cation. acs.org This intermediate can then undergo deprotonation at a bridgehead position to yield an adamantyl radical. For instance, irradiation of 1,2,4,5-benzenetetracarbonitrile (TCB) generates a strongly oxidizing excited state that can abstract an electron from the adamantane derivative. acs.org The resulting radical cation preferentially deprotonates at a tertiary C-H bond. acs.org

Alternatively, radicals such as the nitrate (B79036) radical (NO₃•), which can be generated from the photolysis of cerium(IV) ammonium (B1175870) nitrate, are effective at abstracting hydrogen atoms selectively from the bridgehead positions of adamantanes with minimal interference from existing substituents. acs.org This approach offers a direct pathway to functionalize the C5 and C7 positions of this compound.

Research on the oxidative carbonylation of 1-adamantanecarboxylic acid using a phthalimide-N-oxyl (PINO) radical system has shown that a second carboxyl group can be introduced at another bridgehead position, yielding adamantane-1,3-dicarboxylic acid in good yield. rsc.org This demonstrates the feasibility of functionalizing an already substituted adamantane core via radical pathways, supporting the potential for similar reactions on this compound.

Table 2: Research Findings on Radical Functionalization of Adamantane Derivatives
Reaction TypeSubstrateKey Reagents/ConditionsOutcomeReference
Photochemical AlkylationAdamantanePhotoredox catalyst, H-atom transfer (HAT) catalyst, electron-deficient alkene, visible lightHighly selective alkylation at the 3° (bridgehead) position. acs.orgchemrxiv.org
Oxidative FunctionalizationAdamantane and derivatives1,2,4,5-Benzenetetracarbonitrile (TCB), UV irradiationFormation of a radical cation followed by deprotonation at the bridgehead position. acs.org
Hydrogen AbstractionAdamantane and derivativesCerium(IV) ammonium nitrate (photolysis to generate NO₃•)Selective hydrogen abstraction at the bridgehead position. acs.org
Oxidative Carbonylation1-Adamantanecarboxylic acidPhthalimide-N-oxyl (PINO) radical, O₂, COFormation of adamantane-1,3-dicarboxylic acid (57% yield). rsc.org

Advanced Spectroscopic and Structural Elucidation Techniques

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. For Methyl 3-hydroxyadamantane-1-carboxylate, both ¹H and ¹³C NMR would provide definitive information about its carbon-hydrogen framework and the connectivity of its functional groups.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The adamantane (B196018) cage, with its rigid structure, leads to a complex but interpretable pattern of signals for its methylene (B1212753) (CH₂) and methine (CH) protons.

Key expected signals would include:

A singlet for the methyl protons (-OCH₃) of the ester group, typically appearing in the downfield region around 3.6-3.8 ppm.

A broad singlet for the hydroxyl proton (-OH), the chemical shift of which is highly dependent on solvent and concentration.

A series of multiplets for the protons on the adamantane cage. The protons adjacent to the electron-withdrawing ester and hydroxyl groups would be shifted further downfield compared to the other cage protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
-OCH₃ 3.6 - 3.8 Singlet
Adamantane CH₂, CH 1.5 - 2.5 Multiplets

The ¹³C NMR spectrum provides a map of the carbon skeleton. Each unique carbon atom in this compound would give a distinct signal.

Expected key resonances include:

A signal for the carbonyl carbon (C=O) of the ester group, which would be the most downfield signal, typically in the range of 170-180 ppm.

A signal for the methyl carbon (-OCH₃) of the ester, usually found around 50-55 ppm.

A signal for the carbon atom bearing the hydroxyl group (C-OH) at the 3-position, expected around 65-75 ppm.

Signals for the bridgehead carbon attached to the ester group (C-1) and the other bridgehead carbons.

A set of signals for the methylene carbons of the adamantane cage.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
C=O (Ester) 170 - 180
C-OH 65 - 75
-OCH₃ 50 - 55
Adamantane C-1 40 - 50

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for its hydroxyl, ester, and alkane functionalities.

The principal expected IR absorption bands are:

A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group.

A strong, sharp absorption band around 1720-1740 cm⁻¹, corresponding to the C=O stretching vibration of the ester carbonyl group.

Several bands in the 2850-3000 cm⁻¹ region due to the C-H stretching vibrations of the adamantane cage and the methyl group.

A band in the 1000-1300 cm⁻¹ region corresponding to the C-O stretching vibrations of the ester and the alcohol.

Table 3: Predicted Principal IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Hydroxyl (-OH) O-H Stretch 3200 - 3600 Strong, Broad
Ester (C=O) C=O Stretch 1720 - 1740 Strong, Sharp
Alkane (C-H) C-H Stretch 2850 - 3000 Medium to Strong

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through analysis of its fragmentation patterns.

For this compound (C₁₂H₁₈O₃), the expected molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (210.27 g/mol ). High-resolution mass spectrometry would confirm the elemental formula.

The fragmentation pattern would likely involve:

Loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at [M-31]⁺.

Loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at [M-59]⁺.

Loss of a water molecule (-H₂O) from the molecular ion, particularly under certain ionization conditions.

Fragmentation of the adamantane cage itself, leading to a series of characteristic smaller fragments.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) has become a standard and indispensable tool for investigating the electronic structure and properties of molecules. grnjournal.usresearchgate.net It offers a balance between computational cost and accuracy, making it suitable for systems like adamantane (B196018) derivatives.

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For adamantane derivatives, the rigid cage structure limits conformational flexibility. nih.gov However, the orientation of the substituent groups, the hydroxyl (-OH) and methyl carboxylate (-COOCH₃), is critical.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to find the global energy minimum geometry. researchgate.net Studies on the closely related 3-hydroxyadamantane-1-carboxylic acid have shown that the geometry optimized using DFT methods corresponds well with experimental data obtained from X-ray diffraction. researchgate.net This correlation validates the accuracy of the computational approach. The adamantane cage itself is characterized by specific bond lengths and angles that are well-reproduced by these theoretical models. researchgate.net

Table 1: Representative Optimized Geometrical Parameters (Conceptual) This table illustrates the type of data obtained from geometry optimization. Actual values would be derived from specific DFT calculations.

ParameterAtom Pair/TripletTypical Calculated Value
Bond LengthC-C (cage)~1.54 Å
Bond LengthC-O (hydroxyl)~1.43 Å
Bond LengthC-C (carboxylate)~1.52 Å
Bond LengthC=O (carbonyl)~1.21 Å
Bond AngleC-C-C (cage)~109.5°
Bond AngleC-O-H (hydroxyl)~109.0°
Dihedral AngleHO-C-C-CSpecific to lowest energy conformer

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orglibretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). rsc.org

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. rsc.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For adamantane derivatives, the HOMO is often localized on the substituent groups or heteroatoms, while the LUMO may be distributed over the cage or substituents, depending on their nature. researchgate.net Computational studies on related adamantane derivatives have successfully used FMO analysis to understand their electronic properties and potential interactions. bohrium.comresearchgate.net

Calculation of Electronic Properties and Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. rsc.orgbohrium.com These descriptors provide a quantitative measure of stability, reactivity, and the nature of chemical interactions.

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Chemical Hardness (η): η = (I - A) / 2. It measures the resistance to a change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard."

Chemical Potential (μ): μ = -(I + A) / 2. It describes the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): ω = μ² / (2η). This index quantifies the electron-accepting capability of a species.

These parameters are instrumental in comparing the reactivity of different adamantane derivatives and predicting their behavior in chemical reactions. dergipark.org.tr

Table 2: Conceptual Electronic Properties and Reactivity Descriptors This table presents a conceptual set of data derived from FMO analysis.

PropertySymbolFormulaSignificance
HOMO EnergyEHOMOCalculatedElectron-donating ability
LUMO EnergyELUMOCalculatedElectron-accepting ability
Energy GapΔEELUMO - EHOMOChemical reactivity and stability
Chemical Hardnessη(I - A) / 2Resistance to deformation of electron cloud
Electrophilicity Indexωμ² / (2η)Global electrophilic nature

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing researchers to map the entire energy landscape of a chemical transformation. grnjournal.usrsc.org This involves locating and characterizing the energies of reactants, products, intermediates, and, crucially, transition states. researchgate.net A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the reaction rate.

For adamantane derivatives, computational modeling could be used to study reactions such as esterification, hydrolysis, or further functionalization of the cage or substituents. nih.govnih.gov By using methods like DFT, researchers can calculate the activation energies for different potential pathways, thereby predicting the most likely mechanism. researchgate.net Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can confirm that a located transition state correctly connects the desired reactants and products. researchgate.net While specific mechanistic studies on Methyl 3-hydroxyadamantane-1-carboxylate were not found, the general methodologies are well-established and could be readily applied. grnjournal.us

Analysis of Intermolecular Interactions and Complexation Energies with Model Systems

The non-covalent interactions that a molecule engages in are fundamental to its physical properties and its function in a larger system, such as a crystal lattice or a biological receptor. mdpi.com For this compound, the key functional groups capable of forming such interactions are the hydroxyl group (a hydrogen bond donor and acceptor) and the methyl carboxylate group (a hydrogen bond acceptor at its carbonyl oxygen).

Computational methods can be used to analyze and quantify these interactions. mdpi.comnih.gov The Quantum Theory of Atoms in Molecules (QTAIM) is one such method that can characterize the strength and nature of hydrogen bonds. mdpi.com Furthermore, the interaction or complexation energy between two or more molecules can be calculated. This is often done by computing the energy of the complex and subtracting the energies of the individual, isolated molecules. Such calculations have been performed for the dimeric forms of related adamantane derivatives to understand their binding abilities. dergipark.org.tr These studies are crucial for crystal engineering, where understanding supramolecular synthons helps in designing materials with specific properties. rsc.org

Table 3: Potential Intermolecular Interactions

Interaction TypeParticipating GroupsDescription
Hydrogen BondHydroxyl (donor) and Carbonyl (acceptor)A strong, directional interaction forming dimers or chains.
Hydrogen BondHydroxyl (donor) and Hydroxyl (acceptor)Interaction between two molecules via their -OH groups.
van der WaalsAdamantane Cage (C-H)Weaker, non-directional forces contributing to crystal packing. nih.gov
Dipole-DipoleEster and Hydroxyl GroupsElectrostatic interaction between polar functional groups.

Solvation Effects in Computational Studies and Their Impact on Molecular Behavior

Most chemical and biological processes occur in solution, not in the gas phase. Therefore, accounting for the effect of the solvent is critical for accurate computational predictions. bohrium.comksu.edu.sa Solvation can significantly alter a molecule's geometry, electronic properties, and reactivity compared to the gas phase. researchgate.nettandfonline.com

Computational chemists use various solvation models to simulate these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, which is a computationally efficient approach. researchgate.net Explicit models involve including a number of individual solvent molecules around the solute, offering a more detailed picture at a higher computational cost.

Studies on adamantane derivatives have calculated properties like solvation free energies to predict solubility in different media. researchgate.netksu.edu.sa The inclusion of a solvent model can lead to shifts in the HOMO and LUMO energy levels, thereby affecting the calculated reactivity descriptors and predicting how the molecule's behavior might change in different environments (e.g., polar vs. non-polar solvents). bohrium.comtandfonline.com

Synthetic Utility and Potential in Advanced Materials Research

Methyl 3-Hydroxyadamantane-1-carboxylate as a Versatile Synthetic Building Block

This compound is a key bifunctional molecule whose rigid, three-dimensional cage structure provides a robust scaffold for creating more complex molecules. nih.govresearchgate.net Its versatility stems from the presence of two distinct functional groups—a hydroxyl group and a methyl ester—at the bridgehead positions of the adamantane (B196018) core. This arrangement allows for selective chemical transformations, making it a valuable intermediate in organic synthesis.

The hydroxyl group can undergo typical alcohol reactions, such as oxidation or esterification, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into amides and other derivatives. This dual reactivity enables the synthesis of a wide range of polyfunctional adamantane derivatives. researchgate.net For example, the related adamantane carboxylic acid can be a precursor for synthesizing compounds like 3-amino-1-adamantanemethanol, demonstrating how the carboxylate function serves as a handle for introducing other functionalities. researchgate.net The inherent properties of the adamantane core, such as high lipophilicity and thermal stability, are imparted to the resulting derivatives, which is advantageous in both medicinal chemistry and materials science. nih.govnih.gov The incorporation of the adamantane moiety can enhance the pharmacokinetic properties of bioactive molecules and improve the physical characteristics of polymers. nih.govusm.edu

Development of Specialty Adamantane-Derived Esters for Material Applications

The unique structural characteristics of adamantane have driven the development of specialty esters for high-performance material applications, particularly in microelectronics and lubrication.

In Photoresist Technology: Adamantane-derived esters, especially (meth)acrylate esters, are crucial components in chemically amplified photoresists used for advanced lithography techniques like Argon Fluoride (ArF), Extreme Ultraviolet (EUV), and Deep-UV (DUVL). google.comresearchgate.netrsc.org The bulky and carbon-rich adamantyl group provides superior plasma-etch resistance, a critical property for transferring the patterned image to the underlying substrate. google.com Furthermore, its non-aromatic nature ensures high transparency at the short wavelengths (e.g., 193 nm) used in these lithographic processes. google.com By incorporating adamantyl methacrylate (B99206) into polymer backbones, researchers can precisely control the dissolution behavior of the photoresist in developer solutions, which is essential for creating high-resolution patterns. nih.gov The hydrophobic nature of the adamantyl group helps to modulate the polymer's solubility, making it suitable for both positive and negative-tone photoresists. nih.gov

Property Enhanced by Adamantane EstersApplication in PhotoresistsRationale
High Plasma-Etch Resistance Pattern Transfer FidelityThe high carbon-to-hydrogen ratio of the adamantane cage resists erosion during plasma etching processes. google.com
Optical Transparency High-Resolution ImagingThe non-aromatic, alicyclic structure has low absorbance at short wavelengths (e.g., 193 nm), allowing light to penetrate the resist uniformly. google.com
Solubility Control Image DevelopmentThe bulky, hydrophobic adamantyl group can be used to tune the dissolution rate of the polymer in aqueous alkaline developers. nih.gov
Thermal Stability Post-Exposure Bake StabilityThe rigid cage structure contributes to a higher glass transition temperature (Tg), preventing pattern deformation at elevated temperatures. usm.edu

In High-Performance Lubricants: Adamantane-containing esters are also investigated as components for thermally stable lubricating oils. researchgate.net The exceptional thermal and thermo-oxidative stability of the adamantane scaffold makes these esters suitable for high-temperature applications, potentially operating at 200°C and above. researchgate.net The rigid, cage-like structure resists degradation under extreme conditions. By varying the ester substituents on the adamantane core, it is possible to tailor the viscosity and other tribological properties of the lubricant to meet specific industrial requirements without compromising its stability. researchgate.net

Role in the Synthesis of Complex Adamantane Architectures and Polyfunctional Derivatives

This compound serves as an ideal starting point for constructing complex, polyfunctional adamantane architectures where the spatial orientation of functional groups is precisely controlled. The rigid adamantane framework acts as a scaffold, allowing for the creation of molecules with fixed geometries. researchgate.net

A significant application is in the synthesis of bifunctional, angle-shaped building blocks for creating coordination polymers and metal-organic frameworks (MOFs). nih.gov For instance, starting from 1-adamantanecarboxylic acid, researchers have synthesized 3-(azol-1-yl)-1-adamantanecarboxylic acids. nih.gov This process involves functionalizing the C-3 position to introduce a nitrogen-containing heterocyclic ring while retaining the carboxylic acid at the C-1 position. nih.gov The resulting molecules possess distinct and orthogonally placed functional groups capable of coordinating with metal ions in a predictable manner, leading to the formation of complex one-dimensional chains or two-dimensional layered structures. nih.govmdpi.com

The ability to build upon the adamantane core is a central theme in modern adamantane chemistry. researchgate.net The synthesis of polyhydric alcohols and other derivatives with multiple functional groups is an active area of research, as these compounds can be used to create molecular assemblies with specific functions for applications in photosensors or diagnostics. researchgate.net

Future Directions in the Design and Synthesis of Novel Adamantane-Based Materials

The future of adamantane-based materials is poised for significant expansion beyond their current applications. Researchers are actively exploring novel derivatives with enhanced properties for next-generation technologies.

Key future directions include:

Molecular Electronics and Opto-electronics: There is growing interest in developing new adamantane derivatives for use in molecular electronics, bio-sensing, and optical materials. cognitivemarketresearch.com Recent research into adamantane-type clusters has revealed unexpected and remarkable properties, such as strong nonlinear optical (NLO) effects. rsc.orgrsc.org These findings suggest that adamantane-based compounds could form a new class of materials for applications in light conversion and other opto-electronic devices. rsc.org

High-Performance Polymers: The adamantane moiety will continue to be a valuable building block for creating high-performance polymers with exceptional thermal stability and mechanical properties. usm.edu Its ability to increase the glass transition temperature (Tg) and stiffness of polymer chains makes it suitable for advanced composites and coatings. usm.edu

Self-Assembled Materials: The well-defined, tetrahedral geometry of the adamantane cage makes it an ideal building block for nanotechnology and the bottom-up construction of molecular crystals and self-assembled monolayers. wikipedia.org The ability to precisely functionalize the bridgehead positions allows for the design of molecular tripods and other architectures for surface tailoring. researchgate.net

The continued development of synthetic methods to create complex and polyfunctional adamantane derivatives will be crucial in realizing the potential of these unique molecules in advanced materials science. cognitivemarketresearch.comrsc.org

Emerging Research Themes and Perspectives

Innovations in Green Chemistry for Adamantane (B196018) Derivative Synthesis

The synthesis of complex molecules like adamantane derivatives has traditionally relied on multi-step processes often involving hazardous reagents and generating significant waste. However, the principles of green chemistry are increasingly being applied to this field, aiming to develop more environmentally benign and efficient synthetic routes. A notable trend is the exploration of mechanochemistry, a solvent-free or low-solvent technique that uses mechanical force to induce chemical reactions. For instance, a triazabicyclodecene (TBD)-catalyzed amidation has been successfully employed in a mechanochemical approach to modify polymers with adamantane moieties, a method that simplifies work-up and enhances reaction efficiency.

Another avenue of green innovation lies in the development of more direct and atom-economical C-H functionalization methods. While traditional syntheses of 3-hydroxyadamantane-1-carboxylic acid, the precursor to its methyl ester, involve multiple steps such as bromination and hydrolysis of 1-adamantanecarboxylic acid, newer approaches are being investigated. One such method involves the use of a mixed acid system (nitric and sulfuric acid) as an oxidant to directly hydroxylate 1-adamantanecarboxylic acid. guidechem.com This process offers the potential for fewer reaction steps and a reduction in the use of halogenated reagents, aligning with the goals of green chemistry. The subsequent esterification to yield methyl 3-hydroxyadamantane-1-carboxylate can also be performed using green methods, such as enzyme-catalyzed reactions, although this is an area that requires further exploration. The overarching goal is to reduce the cost and environmental impact associated with the production of these valuable compounds.

Chemo- and Regioselective Transformations of Adamantane Scaffolds

The adamantane cage possesses two types of C-H bonds: those at the tertiary bridgehead positions and those at the secondary methylene (B1212753) bridges. A significant challenge in adamantane chemistry is achieving selective functionalization at one of these positions over the other. The synthesis of this compound from adamantane-1-carboxylic acid is a prime example of regioselective functionalization, where a hydroxyl group is introduced specifically at the C3 bridgehead position, leaving the other bridgehead and methylene positions untouched.

Modern synthetic methods are increasingly focused on direct C-H functionalization to achieve this selectivity. nih.gov Photocatalysis, particularly using decatungstate catalysts, and hydrogen atom transfer (HAT) catalysis have emerged as powerful tools for the selective activation of the strong C-H bonds of the adamantane core. acs.org These methods often proceed via radical intermediates, and the selectivity for the tertiary position is often governed by the stability of the resulting adamantyl radical. nih.gov For the synthesis of 3-hydroxyadamantane-1-carboxylic acid, oxidative methods using strong acids or transition metal catalysts can achieve high regioselectivity for the bridgehead positions. guidechem.com The ability to precisely control the position of functionalization is crucial for the synthesis of complex, polysubstituted adamantane derivatives with tailored properties.

Integration with Supramolecular Chemistry and Nanotechnology Applications

The rigid and well-defined three-dimensional structure of the adamantane cage makes it an exceptional building block, or tecton, in the fields of supramolecular chemistry and nanotechnology. wikipedia.org Its lipophilic nature and ability to engage in strong host-guest interactions, particularly with cyclodextrins and cucurbit[n]urils, have been widely exploited in the design of drug delivery systems, molecular sensors, and self-assembling nanomaterials. nih.govisaac-scientific.compensoft.netnih.govmdpi.com

This compound, with its two distinct functional groups—a hydroxyl group capable of hydrogen bonding and a methyl ester group that can be further functionalized—is a particularly attractive building block for creating more complex supramolecular architectures. The hydroxyl and carboxylate functionalities can act as hydrogen bond donors and acceptors, enabling the formation of predictable and robust supramolecular networks. For instance, adamantane carboxylic acids have been shown to self-assemble with bipyridines to form polymeric hydrogen-bonded supramolecules. rsc.org

In the realm of nanotechnology, adamantane derivatives are being investigated for their potential use in molecular machines and as components of metal-organic frameworks (MOFs). The adamantane cage can serve as a rigid and directional scaffold to which other functional units are attached. For example, adamantane derivatives have been used as "legs" for molecular motors that can move across surfaces. acs.org The bifunctionality of this compound makes it a promising candidate for the design of linkers in MOFs, where the hydroxyl and carboxylate groups could coordinate to metal centers, leading to materials with tailored porosity and functionality for applications in gas storage and catalysis. researchgate.netacs.orgacs.orgresearchgate.netmdpi.com

Challenges and Future Prospects in Adamantane Functionalization Chemistry

Despite significant advances, the functionalization of the adamantane scaffold continues to present notable challenges. The high strength of the C-H bonds makes their activation difficult, often requiring harsh reaction conditions or expensive catalysts. researchgate.net Achieving high chemo- and regioselectivity, especially in the synthesis of polysubstituted adamantanes with different functional groups at specific bridgehead positions, remains a significant hurdle. nih.gov The synthesis of such complex derivatives often involves lengthy and low-yielding reaction sequences, which limits their accessibility and practical application.

The future of adamantane functionalization chemistry will likely focus on several key areas. The development of more efficient and selective catalytic systems for direct C-H functionalization will be a major thrust. This includes the design of novel photocatalysts and HAT catalysts with improved reactivity and selectivity. Computational studies are also expected to play an increasingly important role in understanding the mechanisms of these reactions and in predicting the outcomes of new transformations. researchgate.netmdpi.comdntb.gov.ua

Furthermore, the exploration of biocatalysis for the synthesis and modification of adamantane derivatives is a promising avenue for greener and more selective transformations. The unique properties of adamantane derivatives ensure their continued importance in medicinal chemistry and materials science. nih.govnih.govpublish.csiro.au As synthetic methodologies become more sophisticated, the ability to create novel, highly functionalized adamantane-based molecules like derivatives of this compound will unlock new opportunities in areas ranging from targeted therapeutics to advanced materials with unprecedented properties. The global market for adamantane and its derivatives is projected to grow, driven by these expanding applications in pharmaceuticals and high-performance materials. cognitivemarketresearch.com

Q & A

How can synthetic routes for Methyl 3-hydroxyadamantane-1-carboxylate be optimized to improve yield and purity in academic laboratory settings?

Methodological Answer:
Optimization involves systematic variation of reaction parameters. For adamantane derivatives, esterification of 3-hydroxyadamantane-1-carboxylic acid (CAS 42711-75-1 ) with methanol under acid catalysis (e.g., H₂SO₄) is common. Key variables include:

  • Catalyst loading : Incremental increases (0.5–5 mol%) to balance reactivity and side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility, while toluene aids azeotropic water removal.
  • Temperature control : 60–80°C minimizes thermal degradation.
    Post-synthesis, purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and NMR (comparison to adamantane carboxylate references ). Recrystallization from ethanol/water mixtures improves crystallinity.

What advanced crystallographic techniques are recommended for resolving structural ambiguities in this compound?

Methodological Answer:
For adamantane-based crystals:

  • Single-crystal XRD : Use SHELXL for refinement, leveraging intensity data from Mo-Kα radiation (λ = 0.71073 Å). Address disorder in the adamantane cage via PART commands in SHELX.
  • ORTEP-3 : Visualize thermal ellipsoids to identify anomalous displacement parameters, particularly around the hydroxyl and ester groups.
  • Mercury CSD : Compare packing motifs with similar adamantane esters (e.g., methyl adamantane carboxylates) to validate hydrogen-bonding networks.

How can computational modeling address discrepancies between experimental and theoretical conformational data for this compound?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict puckering amplitudes. Compare with Cremer-Pople parameters derived from XRD data.
  • Docking studies : Use AutoDock Vina to assess interactions with biological targets (e.g., neuraminidase), correlating binding affinity with adamantane rigidity .
  • MD simulations : Run 100 ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate dynamic conformational stability.

What strategies are effective in resolving contradictions between NMR spectral data and crystallographic findings for this compound?

Methodological Answer:

  • Dynamic NMR : Acquire variable-temperature ¹H NMR (e.g., 25–80°C) to detect hindered rotation of the ester group, which may explain split signals.
  • XRD refinement : Apply TWIN/BASF commands in SHELXL to model possible twinning or disorder.
  • Cross-validation : Compare experimental ¹³C NMR chemical shifts with GIAO-DFT predictions (e.g., using Gaussian 16) .

How should researchers design experiments to analyze the conformational flexibility of the adamantane cage in this compound?

Methodological Answer:

  • Ring puckering analysis : Calculate Cremer-Pople parameters from XRD coordinates to quantify deviations from planarity. For the adamantane core, focus on torsion angles (θ) and out-of-plane displacements (zj).
  • VT-FTIR : Monitor shifts in C-O stretching (∼1700 cm⁻¹) and hydroxyl bending (∼1400 cm⁻¹) to correlate thermal motion with conformational changes.
  • Solid-state NMR : Use ¹³C CP/MAS to probe crystallographic vs. solution-state conformations.

What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?

Methodological Answer:

  • LC-MS/MS : Employ a Q-TOF system (ESI+) with a C18 column (2.1 × 50 mm, 1.7 µm) to separate impurities (e.g., unreacted carboxylic acid, methyl ester isomers). Calibrate against reference standards .
  • 2D NMR : Utilize HSQC and HMBC to assign impurities at <0.5% levels, focusing on adamantane proton correlations.
  • Crystallographic purity : Compare unit cell parameters (e.g., via Mercury ) with literature data to detect polymorphic contamination.

Distinction Between Basic and Advanced Questions

  • Basic : Focus on synthesis, purification, and routine characterization (e.g., NMR, HPLC).
  • Advanced : Address structural ambiguities via computational modeling, advanced crystallography, or dynamic analytical methods.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.